1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylacetyl)amino)propyl)-, monohydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylacetyl)amino)propyl)-, monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a pyrrole ring, a carboxamide group, and a thienylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylacetyl)amino)propyl)-, monohydrochloride typically involves multiple steps. The starting materials include pyrrole derivatives, thienylacetyl chloride, and appropriate amines. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylacetyl)amino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylacetyl)amino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylacetyl)amino)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-carboxamide derivatives: Compounds with similar structures but different substituents.
Thienylacetyl derivatives: Compounds containing the thienylacetyl moiety with variations in other parts of the molecule.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(3-((2-thienylacetyl)amino)propyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
93823-76-8 |
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Molecular Formula |
C18H28ClN3O2S |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-[3-[(2-thiophen-2-ylacetyl)amino]propyl]-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H27N3O2S.ClH/c1-17(2)12-14(18(3,4)21-17)16(23)20-9-6-8-19-15(22)11-13-7-5-10-24-13;/h5,7,10,12,21H,6,8-9,11H2,1-4H3,(H,19,22)(H,20,23);1H |
InChI Key |
VLDZTLQEXBSAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)CC2=CC=CS2)C.Cl |
Origin of Product |
United States |
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